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Durlobactam's Spectrum of Activity Against Serine β-Lactamases: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

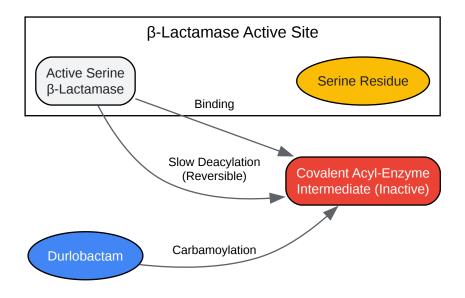
Durlobactam (formerly ETX2514) is a novel, intravenous diazabicyclooctane (DBO) β -lactamase inhibitor with a broad spectrum of activity against serine β -lactamases.[1][2] It is specifically designed to restore the antibacterial efficacy of sulbactam, a β -lactam antibiotic with intrinsic activity against Acinetobacter baumannii, a pathogen notorious for its high levels of multidrug resistance.[3][4] The combination of sulbactam and **durlobactam** has been developed to address serious infections caused by carbapenem-resistant A. baumannii (CRAB).[5][6] This technical guide provides an in-depth overview of **durlobactam**'s mechanism of action, its spectrum of activity against Ambler class A, C, and D serine β -lactamases, quantitative data on its inhibitory potential, and detailed experimental protocols for its characterization.

Mechanism of Action

Durlobactam employs a mechanism of reversible covalent inhibition.[7] It forms a stable, covalent acyl-enzyme intermediate with the active site serine of the β -lactamase enzyme.[8] This carbamoylation of the active site effectively inactivates the enzyme, preventing the hydrolysis of the partner β -lactam, sulbactam.[7] A key feature of **durlobactam**'s interaction is its slow deacylation rate, which contributes to its potent and sustained inhibitory activity.[9] Unlike some other DBO inhibitors, **durlobactam**'s structure has been optimized for potent



inhibition of class D β -lactamases, which are a common cause of carbapenem resistance in A. baumannii.[1][2]

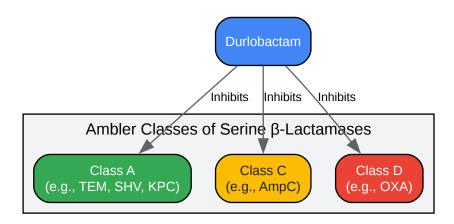


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Caption: Mechanism of reversible covalent inhibition of serine β-lactamases by **durlobactam**.

Spectrum of Activity

Durlobactam exhibits potent inhibitory activity against a wide range of serine β -lactamases, encompassing Ambler classes A, C, and D.[3] This broad spectrum is a key differentiator from many other commercially available β -lactamase inhibitors, which often lack significant activity against class D enzymes.[2][6] **Durlobactam** does not inhibit class B metallo- β -lactamases.[7]





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Caption: **Durlobactam**'s spectrum of activity against Ambler classes A, C, and D serine β -lactamases.

Quantitative Data on Inhibitory Activity

The potency of **durlobactam** has been quantified through the determination of minimum inhibitory concentrations (MICs) in combination with sulbactam, and through enzymatic assays to determine kinetic parameters such as the second-order rate constant of inactivation (k_inact/K_i) and the dissociation constant (k_off).

Sulbactam-Durlobactam In Vitro Activity

The addition of a fixed concentration of **durlobactam** (typically 4 μ g/mL) significantly lowers the MIC of sulbactam against a wide range of clinical isolates, including multidrug-resistant and extensively drug-resistant strains of A. baumannii.[10]



Organism/Resistan ce Profile	Sulbactam MIC90 (μg/mL)	Sulbactam- Durlobactam (4 µg/mL) MIC90 (µg/mL)	Reference
Acinetobacter baumannii- calcoaceticus complex (Global isolates, 2016- 2021)	64	2	[4]
Carbapenem-non- susceptible A. baumannii	>64	4	[10]
Colistin-resistant A. baumannii	>64	4	[10]
Multidrug-resistant (MDR) A. baumannii	>64	4	[10]
Extensively drug- resistant (XDR) A. baumannii	>64	4	[10]

Enzymatic Inhibition Kinetics

Durlobactam demonstrates potent inhibition of purified serine β -lactamases from classes A, C, and D, as evidenced by high k_inact/K_i values and slow k_off rates.[2][9]



β-Lactamase (Ambler Class)	k_inact/K_i (M ⁻¹ s ⁻¹)	k_off (s ⁻¹)	Reference
TEM-1 (A)	1.4 x 10 ⁷	1.4 x 10 ⁻³	[9]
KPC-2 (A)	9.3 x 10 ⁵	1.0 x 10 ⁻³	[9]
ADC-7 (C)	1.0 x 10 ⁶	8.0 x 10 ⁻⁴	[2]
OXA-24 (D)	9.0 x 10 ³	1.7 x 10 ⁻⁵	[9]
OXA-58 (D)	2.5 x 10 ⁵	Not Reported	[2]

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of sulbactam-**durlobactam** is determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11]

Materials:

- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Sulbactam and durlobactam analytical grade powders
- Bacterial inoculum standardized to 0.5 McFarland
- Incubator (35°C ± 2°C)

Procedure:

- Prepare stock solutions of sulbactam and durlobactam in a suitable solvent (e.g., water or DMSO).
- In 96-well microtiter plates, perform serial twofold dilutions of sulbactam in CAMHB.

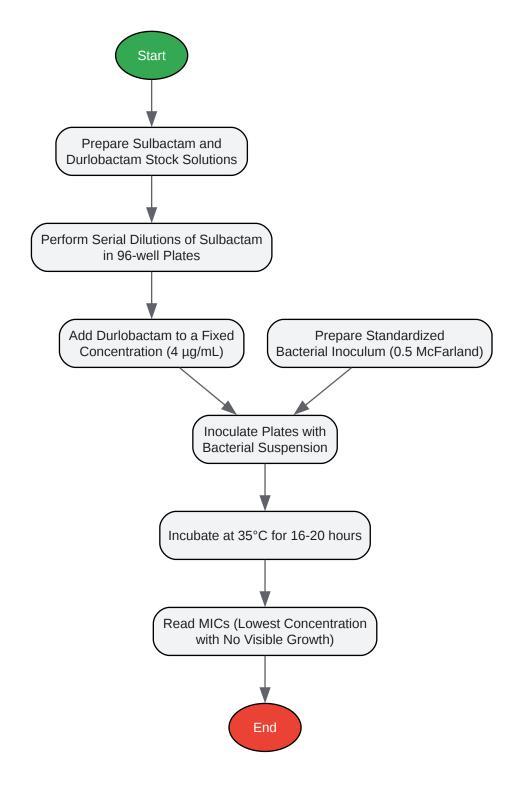






- Add durlobactam to each well containing the sulbactam dilutions to achieve a final fixed concentration of 4 μg/mL.
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Inoculate the microtiter plates with the bacterial suspension.
- Include appropriate quality control strains (e.g., A. baumannii NCTC 13304) and growth/sterility controls.[11]
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- The MIC is defined as the lowest concentration of sulbactam, in the presence of 4 μg/mL of durlobactam, that completely inhibits visible bacterial growth.





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Caption: Experimental workflow for determining the MIC of sulbactam-durlobactam.



Enzyme Inhibition Assays (k_inact/K_i and k_off Determination)

The kinetic parameters of **durlobactam**'s interaction with serine β -lactamases are determined using purified enzymes and a chromogenic substrate, such as nitrocefin.

Materials:

- Purified β-lactamase enzyme
- Durlobactam analytical grade powder
- Nitrocefin (chromogenic substrate)
- Spectrophotometer (capable of reading in the visible range, e.g., 486 nm for nitrocefin)
- Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 50 mM NaCl)
- 96-well UV-transparent microtiter plates

Procedure for k inact/K i Determination:

- Prepare a stock solution of the purified β-lactamase in the reaction buffer.
- Prepare serial dilutions of **durlobactam** in the reaction buffer.
- In a 96-well plate, mix the enzyme with various concentrations of durlobactam and incubate for different time intervals.
- Initiate the reaction by adding a solution of nitrocefin to each well.
- Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.
- The observed rate of inactivation (k_obs) at each inhibitor concentration is determined by fitting the progress curves to an appropriate equation for time-dependent inhibition.



• The k_inact and K_i values are then determined by plotting k_obs versus the inhibitor concentration and fitting the data to the Michaelis-Menten equation for irreversible inhibitors.

Procedure for k_off Determination:

- Incubate a high concentration of the β-lactamase with a saturating concentration of durlobactam to form the acyl-enzyme complex.
- Rapidly dilute the complex into a solution containing a reporter substrate (e.g., nitrocefin) to prevent re-binding of the dissociated inhibitor.
- Monitor the return of enzymatic activity over time by measuring the rate of substrate hydrolysis.
- The rate of recovery of enzyme activity corresponds to the dissociation rate constant (k off).

Conclusion

Durlobactam is a potent, broad-spectrum inhibitor of Ambler class A, C, and D serine β -lactamases. Its mechanism of reversible covalent inhibition and its optimized activity against class D enzymes make it a critical partner for sulbactam in combating multidrug-resistant Acinetobacter baumannii. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and characterize the activity of this important new therapeutic agent.

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